(4S)-2,2-ジメチル-3-N-cbz-4-(ヒドロキシメチル)オキサゾリジン

説明

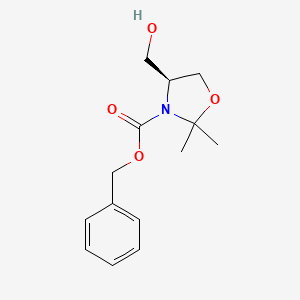

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring This particular compound is notable for its stereochemistry, with the (4S) configuration indicating the specific spatial arrangement of its atoms

科学的研究の応用

Synthesis of Bioactive Compounds

The oxazolidine scaffold is instrumental in the synthesis of various bioactive compounds. Its ability to serve as a chiral auxiliary allows for the asymmetric synthesis of complex molecules. For instance, derivatives of oxazolidines have been utilized in the preparation of β-amino acids and other nitrogen-containing heterocycles, which are crucial in drug development.

Case Study: Synthesis of β-Amino Acids

A study demonstrated the utility of oxazolidines in synthesizing β-amino acids through a two-step reaction involving nucleophilic substitution and subsequent hydrolysis. The introduction of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine as a starting material facilitated high yields and enantiomeric purity in the final products .

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceuticals, particularly as an antibiotic. Oxazolidinones, a class that includes (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine, have shown efficacy against Gram-positive bacterial infections.

Case Study: Oxazolidinones Against Bacterial Infections

Research has indicated that modifications to the oxazolidinone structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The structural features provided by (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine can be pivotal in designing next-generation antibiotics that overcome resistance mechanisms .

Chiral Catalysis

The compound's chiral nature makes it an excellent candidate for use in asymmetric catalysis. Its ability to induce chirality in reactions can lead to the formation of enantiomerically enriched products.

Case Study: Catalytic Applications

In catalytic reactions involving the formation of carbon-carbon bonds, (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has been employed to enhance selectivity and yield. The use of this compound in catalytic cycles has been reported to improve reaction conditions significantly, leading to more efficient syntheses of complex organic molecules .

Material Science

Beyond medicinal chemistry, (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine has potential applications in material science. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a building block for new materials with specific functionalities.

Case Study: Polymer Composites

Research has explored the incorporation of oxazolidine derivatives into polymer systems to create materials with enhanced mechanical properties and thermal stability. Such applications highlight the versatility of this compound beyond traditional pharmaceutical uses .

Summary Table: Applications of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine

作用機序

Target of Action

The primary targets of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine are bacterial ribosomes . Specifically, it binds to the peptidyl transferase center of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and multiplication .

Mode of Action

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine interacts with its targets by binding to the 50S ribosomal subunit . This binding prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis at a very early stage . This unique mechanism of action distinguishes it from other protein synthesis inhibitors .

Biochemical Pathways

The action of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine affects the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, it disrupts the translation process, leading to the cessation of protein production . This disruption has downstream effects on various cellular functions that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine exhibits favorable pharmacokinetic properties . It has excellent bioavailability, meaning it can be effectively absorbed and utilized by the body . Furthermore, it demonstrates good tissue and organ penetration, which allows it to reach its bacterial targets effectively .

Result of Action

The molecular and cellular effects of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine’s action are primarily the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential cellular functions, leading to the death of the bacteria . This makes it an effective agent against a wide range of multidrug-resistant Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as salts or solvents, can also impact the compound’s stability and effectiveness .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For instance, the reaction of a β-hydroxy amide with a suitable dehydrating agent like Deoxo-Fluor® can yield oxazolidines .

Another approach involves the use of amino alcohols and carboxylic acids, where the nucleophilic attack of the amino group on the carbonyl carbon leads to cyclization and formation of the oxazolidine ring . This reaction can be catalyzed by boronic acids or other catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of oxazolidines, including (4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine, often employs continuous flow processes. These methods enhance safety and efficiency by allowing precise control over reaction conditions and minimizing the handling of hazardous reagents. For example, the use of packed bed reactors with manganese dioxide for the oxidation of oxazolines to oxazoles has been reported .

化学反応の分析

Types of Reactions

(4S)-2,2-Dimethyl-3-N-cbz-4-(hydroxymethyl)oxazolidine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like manganese dioxide or chromium trioxide.

Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Manganese dioxide, chromium trioxide, or other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products

Oxidation: Formyl or carboxyl derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidines depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Oxazolidinones: These compounds have a similar five-membered ring structure but with a carbonyl group at the second position. They are known for their antibacterial properties.

Thiazolidines: These contain sulfur instead of oxygen in the ring and are used in the synthesis of various pharmaceuticals.

Imidazolidines: These have two nitrogen atoms in the ring and are used in the synthesis of heterocyclic compounds with diverse biological activities.

生物活性

(4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine, with the CAS number 133464-36-5, is a chiral oxazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxymethyl group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which contributes to its unique properties and applications.

- Chemical Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.3 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO)

Research indicates that (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine may interact with ribosomal components during protein synthesis. This interaction suggests its potential as an antibiotic, particularly in inhibiting bacterial growth by targeting the ribosomal machinery essential for protein synthesis.

Biological Activity

The biological activity of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine can be summarized as follows:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties. Its structure allows it to mimic amino acids, which are crucial in various biological processes, potentially leading to effective inhibition of bacterial strains.

- Chiral Auxiliary in Synthesis : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiopure molecules critical for pharmaceuticals .

- Potential in Drug Development : Given its structural attributes and biological interactions, (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine is being explored for its applications in drug development, particularly for antibiotics and antiviral agents .

Research Findings

Several studies have explored the efficacy and applications of this compound:

- Case Study 1 : A study demonstrated that derivatives of oxazolidines can effectively inhibit bacterial protein synthesis. The specific binding affinity of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine to ribosomal RNA was analyzed, showing promising results in disrupting bacterial growth mechanisms .

- Case Study 2 : In another study focused on asymmetric synthesis, (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine was utilized to produce various biologically active molecules, highlighting its versatility as a chiral building block .

Comparative Analysis

The following table summarizes the biological activities and applications of (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine compared to other oxazolidine derivatives:

| Compound Name | Antimicrobial Activity | Chiral Auxiliary | Drug Development Potential |

|---|---|---|---|

| (4S)-2,2-Dimethyl-3-N-Cbz-4-(hydroxymethyl)oxazolidine | Yes | Yes | High |

| (R)-benzyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | Moderate | Yes | Moderate |

| (S)-4-(hydrazinobenzyl)-2-oxazolidinone | Low | No | Low |

特性

IUPAC Name |

benzyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-7,12,16H,8-10H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDPVSVYWSMCJA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。